EXO1 Human Pre-designed siRNA Set A

Description

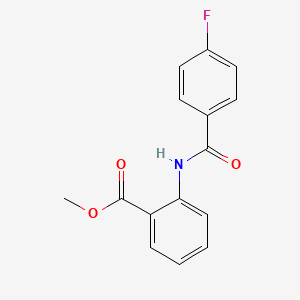

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Gears: A Technical Guide to the Mechanism of Action of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1)

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for the compound 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, commonly known as Exo1. Exo1 is a potent, cell-permeable, and reversible inhibitor of the early secretory pathway, specifically targeting vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus. Its unique mode of action, distinct from other known inhibitors like Brefeldin A (BFA), makes it a valuable tool for studying membrane trafficking and a potential starting point for therapeutic development.

Core Mechanism of Action: Disruption of ER-Golgi Transport

Exo1's primary cellular effect is the acute and rapid inhibition of the exocytic pathway.[1][2] This is achieved through the induction of a dramatic morphological change in the Golgi apparatus, causing its collapse and absorption into the Endoplasmic Reticulum.[3] This process effectively halts the forward transport of newly synthesized proteins and lipids that are destined for secretion or for other organelles along the secretory route.

The key molecular event triggered by Exo1 is the rapid release of ADP-ribosylation factor 1 (ARF1), a small GTPase, from Golgi membranes.[1] ARF1 is a critical regulator of vesicle formation and coat protein recruitment at the Golgi.[4][5] By inducing the dissociation of ARF1, Exo1 prevents the assembly of coat protein I (COPI) complexes, which are essential for the budding of transport vesicles from the Golgi.[6]

Crucially, the mechanism of Exo1 is distinct from that of the well-characterized inhibitor Brefeldin A (BFA). While both compounds cause Golgi collapse and ARF1 release, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) that activate ARF1.[1] Furthermore, unlike BFA, Exo1 does not induce the ADP-ribosylation of CtBP/Bars50, another protein implicated in Golgi fission.[1] This mechanistic divergence makes Exo1 a more specific tool for probing ARF1-dependent processes downstream of GEF activity.

The effects of Exo1 are reversible. Upon removal of the compound, the Golgi apparatus reforms its characteristic perinuclear structure within approximately 30 minutes, and normal protein trafficking resumes.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Exo1's mechanism of action, highlighting its intervention point in the ARF1 cycle and its distinction from Brefeldin A.

Caption: Proposed mechanism of Exo1 action on the ARF1 cycle.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of Exo1.

| Parameter | Value | Species/Cell Type | Assay Method |

| IC₅₀ (Inhibition of Exocytosis) | ~20 µM | BSC1 cells | VSVGts-GFP transport to cell surface |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of Exo1 are provided below.

Protocol 1: Visualization of Golgi Collapse using GalT-GFP

This assay qualitatively and quantitatively assesses the effect of Exo1 on Golgi morphology.

-

Objective: To visualize the disassembly of the Golgi apparatus and its absorption into the ER upon Exo1 treatment.

-

Materials:

-

HeLa or COS-7 cells stably or transiently expressing a Golgi-resident enzyme fused to Green Fluorescent Protein (e.g., Galactosyltransferase-GFP, GalT-GFP).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Exo1 stock solution (e.g., 10 mM in DMSO).

-

Confocal laser scanning microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).

-

-

Methodology:

-

Plate cells expressing GalT-GFP on glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere and grow to 50-70% confluency.

-

Replace the culture medium with pre-warmed imaging medium.

-

Mount the dish on the confocal microscope stage and allow the temperature and atmosphere to equilibrate.

-

Acquire a pre-treatment image of a field of cells, focusing on the distinct, perinuclear ribbon-like structure of the Golgi apparatus as visualized by GalT-GFP.

-

Add Exo1 to the imaging medium to a final concentration of 20-100 µM.

-

Immediately begin time-lapse imaging, acquiring images every 30-60 seconds for a period of 15-30 minutes.

-

Observation: Within minutes of Exo1 addition, the Golgi will begin to tubulate, followed by the dispersal of the GFP signal from the perinuclear region into a reticular pattern characteristic of the ER.

-

(Optional Reversibility Test): After observing Golgi collapse, gently wash the cells three times with pre-warmed imaging medium without Exo1. Continue time-lapse imaging for 30-60 minutes to observe the re-formation of the Golgi structure.

-

Protocol 2: ER-to-Golgi Transport Assay using VSVG-ts045-GFP

This assay measures the functional inhibition of protein transport from the ER.

-

Objective: To quantify the inhibitory effect of Exo1 on the anterograde transport of a model cargo protein.

-

Materials:

-

BSC1 or CHO cells transiently transfected with a plasmid encoding the temperature-sensitive Vesicular Stomatitis Virus G protein fused to GFP (VSVG-ts045-GFP).

-

Culture incubators set to 40°C (non-permissive temperature) and 32°C (permissive temperature).

-

Cycloheximide solution (to inhibit new protein synthesis).

-

Exo1 stock solution.

-

Fluorescence microscope or high-content imager.

-

-

Methodology:

-

Transfect cells with the VSVG-ts045-GFP plasmid.

-

After 24 hours, transfer the cells to a 40°C incubator for 5-16 hours. At this non-permissive temperature, the VSVG protein misfolds and is retained in the ER.

-

Pre-treat the cells with cycloheximide (e.g., 100 µg/ml) for 30 minutes at 40°C to halt further protein synthesis, ensuring a synchronous wave of transport.

-

Add Exo1 (at various concentrations for IC₅₀ determination, e.g., 0-100 µM) or vehicle control (DMSO) to the culture medium and incubate for 15-30 minutes at 40°C.

-

Shift the cells to the permissive temperature of 32°C to allow the correctly folded VSVG-ts045-GFP to exit the ER.

-

After a set time (e.g., 60-120 minutes), fix the cells with 4% paraformaldehyde.

-

Acquire images and quantify the fluorescence intensity of GFP at the Golgi (a compact, perinuclear structure in control cells) versus the ER (a reticular pattern in inhibited cells). The percentage of cells showing Golgi-localized GFP is a measure of transport efficiency.

-

Protocol 3: Endoglycosidase H (Endo H) Resistance Assay

This biochemical assay determines if a glycoprotein has passed from the ER to the medial-Golgi.

-

Objective: To biochemically confirm the block in ER-to-Golgi transport by assessing the glycosylation state of a reporter glycoprotein.

-

Principle: Glycoproteins in the ER contain high-mannose N-linked glycans, which are sensitive to cleavage by the enzyme Endo H. Upon arrival in the medial-Golgi, these glycans are modified, rendering them resistant to Endo H.[7][8]

-

Methodology:

-

Perform a pulse-chase experiment using cells expressing a glycoprotein like VSVG-ts045. Briefly, starve cells of methionine, pulse with ³⁵S-methionine to label newly synthesized proteins, and then chase with excess unlabeled methionine.

-

During the chase period, treat cells with Exo1 (e.g., 100 µM) or vehicle control.

-

At various time points during the chase, lyse the cells and immunoprecipitate the glycoprotein of interest.

-

Divide each immunoprecipitated sample into two aliquots. Treat one aliquot with Endo H according to the manufacturer's protocol, and leave the other untreated.

-

Analyze the samples by SDS-PAGE and autoradiography.

-

Interpretation: In control cells, the glycoprotein will show a time-dependent shift from an Endo H-sensitive form (lower band on the gel after digestion) to an Endo H-resistant form (no change in mobility after digestion). In Exo1-treated cells, the glycoprotein will remain in the Endo H-sensitive form, indicating it has not reached the medial-Golgi.[7]

-

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical experiment designed to test the effect of Exo1 on ER-to-Golgi transport using the VSVG-ts045-GFP assay.

Caption: Workflow for VSVG-ts045-GFP transport assay.

References

- 1. pnas.org [pnas.org]

- 2. Recycling of Golgi-resident Glycosyltransferases through the ER Reveals a Novel Pathway and Provides an Explanation for Nocodazole-induced Golgi Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. wjgnet.com [wjgnet.com]

- 7. Golgi Bypass: Skirting Around the Heart of Classical Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

In-Depth Structural Analysis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a compound of interest in drug discovery due to its potential biological activities. This document outlines a detailed synthesis protocol and presents a thorough analysis of its expected spectroscopic and structural characteristics.

Chemical Structure and Properties

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is an amide derivative of methyl anthranilate. Its structure combines the core of a benzoic acid ester with a 4-fluorobenzoyl group linked through an amide bond.

| Property | Value |

| Molecular Formula | C₁₅H₁₂FNO₃ |

| Molecular Weight | 273.26 g/mol |

| CAS Number | 75541-83-2 |

| IUPAC Name | Methyl 2-(4-fluorobenzoylamino)benzoate |

Experimental Protocols

Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

This protocol describes the acylation of methyl anthranilate with 4-fluorobenzoyl chloride.

Materials:

-

Methyl 2-aminobenzoate (Methyl anthranilate)

-

4-Fluorobenzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Acylation: Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure 2-(4-fluorobenzoylamino)benzoic acid methyl ester.

-

physical and chemical properties of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While a complete profile, including detailed experimental protocols and biological activity, remains to be fully elucidated in publicly accessible literature, this guide synthesizes the currently available data.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FNO₃ | |

| Molecular Weight | 273.26 g/mol | |

| Melting Point | 128 °C | |

| Predicted pKa | 9.99 (most acidic) | |

| Predicted logP | 3.58 |

Spectroscopic Data

While detailed spectral analyses with peak assignments are not widely published, foundational spectroscopic information is crucial for the identification and characterization of this compound. Researchers synthesizing or working with this molecule would typically perform the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR would show characteristic signals for the aromatic protons, the amine proton, and the methyl ester protons. The ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the amide, the C=O stretches of the ester and amide, and the C-F stretch of the fluorobenzoyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocols: A Generalized Approach

Synthesis Workflow

The synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester would likely involve the acylation of methyl anthranilate with 4-fluorobenzoyl chloride. The following diagram illustrates a logical workflow for such a synthesis and subsequent purification.

In-Depth Technical Guide: 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the structural and synthetic aspects of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. Due to the absence of publicly available crystal structure data for this specific compound, this guide presents a comprehensive analysis of a closely related analog, Methyl 2-(4-chlorobenzamido)benzoate , for which complete crystallographic data is available. This analog serves as a valuable reference for understanding the structural characteristics of this class of N-aroyl anthranilate derivatives. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of these compounds and explores the potential biological significance of this chemical scaffold.

Crystal Structure Data: A Comparative Analysis

While the crystal structure of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester has not been publicly reported, the crystallographic data for its chloro-analog, Methyl 2-(4-chlorobenzamido)benzoate, provides significant insight into the expected molecular geometry and packing.

Table 1: Crystal Data and Structure Refinement for Methyl 2-(4-chlorobenzamido)benzoate[1][2]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂ClNO₃ |

| Formula Weight | 289.71 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 7.3788 (9) Å |

| b | 16.757 (2) Å |

| c | 21.530 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2662.0 (5) ų |

| Z | 8 |

| Density (calculated) | 1.449 Mg/m³ |

| Absorption Coefficient | 0.29 mm⁻¹ |

| F(000) | 1200 |

| Data Collection | |

| Diffractometer | Bruker SMART APEXII |

| Reflections Collected | 11139 |

| Independent Reflections | 2399 [R(int) = 0.166] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 2399 / 1 / 182 |

| Goodness-of-fit on F² | 0.97 |

| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.134 |

| R indices (all data) | R1 = 0.166, wR2 = 0.154 |

In the crystal structure of Methyl 2-(4-chlorobenzamido)benzoate, the molecule exhibits a nearly planar conformation.[1] The dihedral angle between the two benzene rings is a mere 3.32 (3)°.[1][2] This planarity is supported by intramolecular hydrogen bonds.[1] It is highly probable that 2-(4-Fluorobenzoylamino)benzoic acid methyl ester would adopt a similar conformation, with the substitution of fluorine for chlorine having a minor impact on the overall molecular geometry.

Experimental Protocols

The synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester can be reliably achieved through the acylation of methyl anthranilate with 4-fluorobenzoyl chloride. The following protocol is adapted from the reported synthesis of the chloro-analog.[2]

Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Materials:

-

Methyl anthranilate

-

4-Fluorobenzoyl chloride

-

Dichloromethane (anhydrous)

-

Triethylamine

-

Methanol

Procedure:

-

Reaction Setup: A solution of methyl anthranilate (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the solution to act as a base and scavenge the HCl byproduct.

-

Acylation: The solution is cooled in an ice bath, and a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield colorless crystals of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of dichloromethane and hexane, or by slow cooling of a hot saturated solution in methanol.

Potential Biological Significance and Signaling Pathways

While specific biological data for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester is not available, the broader class of N-aroyl anthranilate derivatives has been investigated for various pharmacological activities. Notably, benzamide derivatives have been explored as potential anticonvulsant and analgesic agents.[2]

The potential mechanism of action for such compounds could involve interactions with various biological targets. A hypothetical logical workflow for investigating the structure-activity relationship (SAR) of this class of compounds is presented below.

References

Unveiling the Therapeutic Potential of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1): A Technical Guide

For Immediate Release

Cambridge, MA – October 29, 2025 – In the intricate landscape of cellular transport, the small molecule 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, commonly known as Exo1, has emerged as a potent and specific inhibitor of the early secretory pathway. This technical guide provides an in-depth analysis of Exo1, focusing on its mechanism of action, potential therapeutic targets, and the experimental framework used to elucidate its cellular effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Disrupting the ER-to-Golgi Trafficking Pathway

Exo1 exerts its biological activity by reversibly inhibiting vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1] This inhibition leads to a dramatic and rapid collapse of the Golgi complex into the ER, effectively halting the secretion of proteins and lipids.[1] While its effect is phenotypically similar to the well-characterized fungal metabolite Brefeldin A (BFA), Exo1 operates through a distinct and more specific mechanism.

The primary molecular event triggered by Exo1 is the rapid release of ADP-ribosylation factor 1 (ARF1) from Golgi membranes. ARF1, a small GTPase, is a critical regulator of the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the ER and intra-Golgi transport. Unlike BFA, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) that activate ARF proteins, nor does it induce the ADP-ribosylation of CtBP/BARS50, another target of BFA. This indicates that Exo1 targets a different component of the ARF1 activation cycle, offering a more refined tool for studying ER-Golgi dynamics.

Potential Therapeutic Targets

The specific disruption of the ER-Golgi transport pathway by Exo1 points to several potential therapeutic applications, primarily centered on diseases characterized by excessive protein secretion or the trafficking of pathogenic proteins.

-

Oncology: Many cancer cells exhibit upregulated secretory pathways to support rapid growth and proliferation, as well as to secrete factors that modify the tumor microenvironment. By inhibiting protein secretion, Exo1 could potentially limit tumor growth and metastasis.

-

Virology: Numerous viruses, including Herpes Simplex Virus, rely on the host cell's secretory pathway for the assembly and egress of new viral particles.[2][3] By blocking this pathway, Exo1 could represent a novel class of broad-spectrum antiviral agents.

-

Inflammatory and Autoimmune Diseases: The secretion of pro-inflammatory cytokines and other mediators is a hallmark of many inflammatory and autoimmune disorders. Exo1 could potentially mitigate the inflammatory response by blocking the release of these molecules.

Quantitative Analysis of Exo1 Activity

The inhibitory effect of Exo1 on the exocytic pathway has been quantified, providing key data for its characterization as a specific inhibitor.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | ~20 µM | BSC1 | Inhibition of VSVGts-GFP exocytosis | [1] |

Experimental Protocols

The investigation of Exo1's mechanism of action has relied on a set of key cellular and molecular biology techniques.

Vesicular Stomatitis Virus G Protein (VSVGts-GFP) Transport Assay

This assay is fundamental to studying the anterograde transport of proteins from the ER to the Golgi. It utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein fused to Green Fluorescent Protein (VSVGts-GFP).

Protocol:

-

Cell Culture and Transfection: Culture mammalian cells (e.g., BSC1, HeLa) on glass-bottom dishes suitable for live-cell imaging. Transfect the cells with a plasmid encoding VSVGts-GFP.

-

ER Accumulation (Permissive Temperature): Incubate the transfected cells at a restrictive temperature (typically 40°C) for several hours. At this temperature, the VSVGts-GFP is misfolded and retained within the ER.

-

Synchronized Transport (Permissive Temperature): Shift the cells to a permissive temperature (typically 32°C). This allows the VSVGts-GFP to fold correctly and exit the ER, trafficking through the Golgi apparatus to the plasma membrane.

-

Exo1 Treatment: To test the effect of Exo1, add the compound to the cell culture medium at the desired concentration prior to or concurrently with the shift to the permissive temperature.

-

Live-Cell Imaging: Monitor the localization of VSVGts-GFP in real-time using fluorescence microscopy. In untreated cells, the fluorescence will move from a reticular ER pattern to a compact perinuclear Golgi pattern, and eventually to the plasma membrane. In Exo1-treated cells, the VSVGts-GFP will remain in the ER or redistribute from the Golgi back to the ER.

Immunofluorescence Staining for Golgi Integrity

This technique is used to visualize the morphology of the Golgi apparatus and assess its disruption by Exo1.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with Exo1 at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 5% normal goat serum) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a Golgi-resident protein (e.g., GM130, Giantin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the Golgi morphology using a fluorescence microscope. In untreated cells, the Golgi will appear as a compact, perinuclear ribbon-like structure. In Exo1-treated cells, this structure will be dispersed and fragmented, often appearing as a diffuse ER-like pattern.

Visualizing the Impact of Exo1

The following diagrams illustrate the experimental workflow for identifying secretion inhibitors like Exo1 and the proposed signaling pathway of its action.

Caption: Workflow for Phenotypic Screening to Identify Secretion Inhibitors.

Caption: Proposed Mechanism of Exo1 on the ARF1 Activation Cycle.

Conclusion

2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) is a valuable molecular probe for dissecting the intricacies of the early secretory pathway. Its specific mechanism of action, distinct from that of BFA, provides researchers with a unique tool to investigate the role of ARF1 in ER-Golgi trafficking. The potential therapeutic applications of Exo1 in oncology, virology, and inflammatory diseases warrant further investigation, positioning it as a promising lead compound for the development of novel therapeutics targeting protein secretion.

References

- 1. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Microscopy of the Mammalian Golgi Apparatus | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (CAS 75541-83-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (CAS 75541-83-2), a small molecule inhibitor of vesicular trafficking. Also known as Exo1, this compound has been identified as a valuable tool for studying the intricate processes of the secretory pathway. This document details its chemical properties, a proposed synthesis protocol, its mechanism of action, and relevant experimental procedures for its biological characterization. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is a cell-permeable methylanthranilate analog. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 75541-83-2 |

| Molecular Formula | C₁₅H₁₂FNO₃ |

| Molecular Weight | 273.26 g/mol |

| IUPAC Name | methyl 2-[(4-fluorobenzoyl)amino]benzoate |

| Synonyms | Exo1, 2-(4-Fluorobenzoylamino)methylbenzoate |

| Physical Form | Solid |

| Solubility | Soluble in DMSO (19 mg/mL) |

Synthesis

Proposed Experimental Protocol: Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Materials:

-

Methyl anthranilate

-

4-Fluorobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 to 1.5 equivalents) as a base to neutralize the HCl byproduct.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 4-fluorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Figure 1. Proposed synthetic workflow for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester.

Spectroscopic Data

Experimental spectroscopic data for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester is not currently available in public spectral databases. The following tables present predicted spectral data based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

| ~7.1-7.3 | m | 2H | Ar-H (fluorophenyl) |

| ~7.5-7.7 | m | 3H | Ar-H (benzoate) |

| ~7.9-8.1 | m | 2H | Ar-H (fluorophenyl) |

| ~8.5 | d | 1H | Ar-H (benzoate) |

| ~11.5 | s | 1H | -NH- |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~52 | -OCH₃ |

| ~115-116 (d) | Ar-C (fluorophenyl, ortho to F) |

| ~120-122 | Ar-C (benzoate) |

| ~130-132 (d) | Ar-C (fluorophenyl, meta to F) |

| ~133-135 | Ar-C (benzoate) |

| ~140 | Ar-C (benzoate, attached to N) |

| ~163-166 (d) | Ar-C (fluorophenyl, attached to F) |

| ~165 | C=O (amide) |

| ~168 | C=O (ester) |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1670 | C=O stretch (amide I) |

| ~1600, 1500 | Aromatic C=C stretch |

| ~1540 | N-H bend (amide II) |

| ~1250 | C-O stretch (ester) |

| ~1220 | C-F stretch |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 273.08 | [M]⁺ (Molecular Ion) |

| 242.07 | [M - OCH₃]⁺ |

| 123.01 | [FC₆H₄CO]⁺ |

| 121.05 | [H₂NC₆H₄CO]⁺ |

Biological Activity and Mechanism of Action

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, or Exo1, is a reversible inhibitor of the exocytic pathway, specifically targeting vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[3]

Quantitative Biological Data

| Parameter | Value | Cell Line | Assay |

| IC₅₀ (Exocytosis Inhibition) | ≈20 µM | BSC1 cells | VSVGts-GFP transport assay |

Mechanism of Action

Exo1 induces a rapid collapse of the Golgi apparatus into the ER.[3] This effect is phenotypically similar to that of Brefeldin A (BFA), a well-known inhibitor of protein secretion. However, the mechanism of Exo1 is distinct from BFA. While both compounds cause the release of ADP-ribosylation factor 1 (ARF1) from Golgi membranes, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) for ARF1.[3] This suggests that Exo1 acts on a different target within the ARF1 activity cycle, possibly by promoting the GTPase activity of ARF1.

The ARF1 GTPase cycle is central to the formation of transport vesicles at the Golgi. ARF1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation (GDP to GTP exchange) is catalyzed by ARF-GEFs, and the inactivation (GTP hydrolysis) is stimulated by ARF-GTPase-activating proteins (ARF-GAPs). Active, GTP-bound ARF1 recruits coat proteins (like COPI) and other effectors to the Golgi membrane, initiating vesicle budding. By promoting the inactivation of ARF1, Exo1 would lead to the premature dissociation of coat proteins and the inhibition of vesicle formation, resulting in the observed collapse of the Golgi structure.

Figure 2. The ARF1 GTPase cycle and the proposed mechanism of action of Exo1 compared to Brefeldin A.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1). These protocols are based on established methodologies.

Protocol 1: VSVG-tsO45 Transport Assay

This assay is used to quantify the inhibition of protein transport from the ER to the plasma membrane. It utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSVG-tsO45) tagged with a fluorescent protein (e.g., GFP). At the restrictive temperature (40°C), VSVG-tsO45-GFP is misfolded and retained in the ER. Upon shifting to the permissive temperature (32°C), the protein folds correctly and is transported through the Golgi to the plasma membrane.

Materials:

-

Mammalian cells (e.g., BSC1, HeLa) grown on glass coverslips

-

Plasmid encoding VSVG-tsO45-GFP

-

Transfection reagent

-

Complete cell culture medium

-

2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) stock solution in DMSO

-

Control vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Transfection: Seed cells on coverslips in a 24-well plate. Transfect the cells with the VSVG-tsO45-GFP plasmid according to the manufacturer's protocol and allow for protein expression for 24-48 hours.

-

ER Accumulation: Incubate the transfected cells at the restrictive temperature of 40°C for at least 6 hours to accumulate the VSVG-tsO45-GFP in the ER.

-

Compound Treatment: Prepare serial dilutions of Exo1 in pre-warmed complete medium. Also, prepare a vehicle control (DMSO). Replace the medium on the cells with the medium containing Exo1 or the vehicle control.

-

Transport Initiation: Transfer the cells to the permissive temperature of 32°C to allow the VSVG-tsO45-GFP to exit the ER and traffic to the Golgi and plasma membrane. Incubate for a defined period (e.g., 1-2 hours).

-

Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of VSVG-tsO45-GFP using a fluorescence microscope. In control cells, fluorescence should be observed at the plasma membrane. In Exo1-treated cells, fluorescence will be retained in the ER and/or Golgi, depending on the extent of the block.

-

Quantification: Quantify the percentage of cells showing plasma membrane fluorescence versus ER/Golgi retention for each concentration of Exo1 to determine the IC₅₀.

Figure 3. Workflow for the VSVG-tsO45 transport assay.

Protocol 2: Endoglycosidase H (Endo H) Resistance Assay

This biochemical assay assesses the transport of a glycoprotein from the ER to the medial-Golgi. N-linked oligosaccharides on newly synthesized glycoproteins in the ER are sensitive to cleavage by the enzyme Endoglycosidase H (Endo H). As the glycoprotein moves through the Golgi stack, these oligosaccharides are modified, rendering them resistant to Endo H digestion.

Materials:

-

Cells expressing a model glycoprotein (e.g., VSVG)

-

Pulse-chase labeling reagents (e.g., ³⁵S-methionine/cysteine)

-

Lysis buffer

-

Antibody against the glycoprotein of interest

-

Protein A/G beads

-

Endoglycosidase H (Endo H) and reaction buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography or phosphorimaging system

Procedure:

-

Pulse Labeling: Starve cells in methionine/cysteine-free medium, then pulse-label with ³⁵S-methionine/cysteine for a short period (e.g., 5-10 minutes) to label newly synthesized proteins.

-

Chase: Wash the cells and chase in complete medium containing an excess of unlabeled methionine and cysteine for various time points (e.g., 0, 30, 60, 90 minutes). During the chase, treat the cells with Exo1 or a vehicle control.

-

Cell Lysis and Immunoprecipitation: At each time point, lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody and protein A/G beads.

-

Endo H Digestion: Elute the immunoprecipitated protein and divide each sample into two aliquots. Treat one aliquot with Endo H according to the manufacturer's protocol, and leave the other aliquot untreated.

-

SDS-PAGE and Autoradiography: Resolve the protein samples by SDS-PAGE. The Endo H-sensitive (ER form) will migrate faster than the Endo H-resistant (Golgi form) after digestion.

-

Analysis: Visualize the protein bands by autoradiography or phosphorimaging and quantify the ratio of Endo H-resistant to Endo H-sensitive forms at each time point to assess the rate of ER-to-Golgi transport. In the presence of Exo1, the glycoprotein should remain in the Endo H-sensitive form.

Protocol 3: ARF1-GFP Localization Assay

This assay visually monitors the association of ARF1 with Golgi membranes in living cells.

Materials:

-

Cells expressing ARF1 tagged with a fluorescent protein (ARF1-GFP)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

-

Exo1 stock solution in DMSO

-

Control vehicle (DMSO)

Procedure:

-

Cell Culture: Plate cells expressing ARF1-GFP in a glass-bottom imaging dish.

-

Microscopy Setup: Place the dish on the stage of the live-cell imaging microscope and allow the cells to equilibrate.

-

Baseline Imaging: Acquire baseline images of ARF1-GFP localization. Typically, ARF1-GFP shows a distinct perinuclear localization corresponding to the Golgi apparatus, as well as a diffuse cytosolic pool.

-

Compound Addition: Add Exo1 or vehicle control to the imaging medium.

-

Time-Lapse Imaging: Acquire time-lapse images to monitor the change in ARF1-GFP localization over time. Upon addition of Exo1, a rapid dissociation of ARF1-GFP from the Golgi membranes into the cytosol is expected.

-

Washout (Optional): To test for reversibility, the compound can be washed out, and the re-association of ARF1-GFP with the Golgi can be monitored.

Conclusion

2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Exo1) is a valuable chemical tool for dissecting the molecular machinery of the early secretory pathway. Its distinct mechanism of action, differing from that of Brefeldin A, provides researchers with an alternative approach to perturbing Golgi function and studying the role of ARF1 GTPase in vesicular transport. This technical guide consolidates the available information on this compound and provides standardized protocols to facilitate its use in research and drug discovery applications. Further studies are warranted to fully elucidate its precise molecular target and to explore its potential therapeutic applications.

References

The Disruption of Early Secretory Trafficking: A Technical Guide to the Small Molecule Inhibitor Exo1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of protein and lipid transport from the endoplasmic reticulum (ER) to the Golgi apparatus is a cornerstone of cellular function and a critical nexus for therapeutic intervention. This document provides a comprehensive technical overview of Exo1, a small molecule inhibitor that potently and reversibly disrupts this crucial stage of the secretory pathway. Exo1, chemically identified as 2-(4-Fluorobenzoylamino)-benzoic acid methyl ester, induces a rapid and dramatic collapse of the Golgi complex into the ER, effectively halting anterograde traffic. Its mechanism of action, centered on the modulation of ADP-ribosylation factor 1 (ARF1) GTPase activity, distinguishes it from other well-characterized inhibitors such as Brefeldin A (BFA). This guide details the molecular mechanism of Exo1, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its effects and the workflows used to investigate them.

Introduction

The secretory pathway is a highly regulated system responsible for the processing, sorting, and delivery of a vast array of proteins and lipids to their final destinations. The initial step, the transport of cargo from the ER to the Golgi apparatus, is mediated by COPII-coated vesicles and is a focal point for understanding both normal cellular physiology and the pathology of various diseases. Small molecule inhibitors that target this pathway are invaluable tools for dissecting its molecular machinery and for the development of novel therapeutics.

Exo1 is a cell-permeable methylanthranilate analog that has emerged as a specific and reversible inhibitor of ER-to-Golgi vesicular traffic[1]. It was identified through a phenotypic screen for compounds that interfere with membrane trafficking[2]. Treatment of cells with Exo1 leads to the tubulation of the Golgi apparatus and its subsequent absorption into the ER, a phenotype that effectively blocks the exocytic pathway[2][3]. While its effects are phenotypically similar to BFA, the underlying molecular mechanisms are distinct, making Exo1 a complementary tool for studying the dynamics of the early secretory pathway[2].

Mechanism of Action

Exo1's primary cellular effect is the disruption of the structural and functional integrity of the Golgi apparatus, leading to a blockade of protein secretion. This is achieved through its influence on the ARF1 GTPase cycle.

Key Mechanistic Features:

-

ARF1 Inactivation: Exo1 promotes the rapid dissociation of ARF1 from Golgi membranes[2]. ARF1, a small GTPase, is a critical regulator of COPI coat assembly and vesicle budding from the Golgi. In its GTP-bound state, ARF1 recruits coat proteins to the membrane.

-

Golgi Collapse: The loss of active, membrane-bound ARF1 leads to the disassembly of the COPI coat, inhibition of vesicle formation, and the formation of tubules that mediate the retrograde flow of Golgi components back to the ER[2][3].

-

Distinction from Brefeldin A (BFA): While BFA also inhibits ARF1 activation by targeting guanine nucleotide exchange factors (GEFs), Exo1 appears to act through a different, as-yet-unidentified mechanism. A key difference is that a GTPase-deficient mutant of ARF1 (ARF1Q71L) is insensitive to the effects of Exo1, whereas it remains sensitive to BFA[2]. This suggests that Exo1's target is not the ARF-GEF itself but may be a factor that influences the GTP hydrolysis rate of ARF1 or another upstream regulator.

Signaling Pathway Diagram

Caption: Mechanism of Exo1-induced inhibition of ER-to-Golgi traffic.

Quantitative Data

The inhibitory effects of Exo1 on the exocytic pathway have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Exocytosis) | ~20 µM | BSC1 | VSVGts-GFP transport to cell surface | [2][4] |

| Concentration for Golgi Collapse | 100 µM | BSC1 | Time-lapse microscopy of GalT-GFP | [2][3] |

| Time to Induce Golgi Tubulation | ~4 minutes | BSC1 | Time-lapse microscopy of GalT-GFP | [3] |

| Time to Complete Golgi Collapse | ~10 minutes | BSC1 | Time-lapse microscopy of GalT-GFP | [3] |

Experimental Protocols

The characterization of Exo1's effects on ER-to-Golgi trafficking relies on well-established cell biology assays. Detailed below are the methodologies for two key experiments.

VSVGts-GFP Transport Assay

This assay is used to quantify the rate of protein transport from the ER to the Golgi and subsequently to the plasma membrane. It utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSVGts-GFP) that is misfolded and retained in the ER at a restrictive temperature (40°C) but folds correctly and is transported to the Golgi at a permissive temperature (32°C).

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., BSC1, HeLa, or COS) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect cells with a plasmid encoding VSVGts-GFP and incubate for 18-24 hours to allow for protein expression.

-

-

ER Accumulation:

-

Incubate the transfected cells at the restrictive temperature of 40°C for at least 6 hours to accumulate VSVGts-GFP in the ER.

-

-

Inhibitor Treatment and Transport Initiation:

-

Pre-treat the cells with the desired concentration of Exo1 (or vehicle control) for 30 minutes at 40°C.

-

To initiate transport, shift the cells to the permissive temperature of 32°C.

-

-

Imaging and Quantification:

-

Acquire images of the cells at various time points after the temperature shift using fluorescence microscopy.

-

The transport of VSVGts-GFP is visualized by its movement from a diffuse ER pattern to a compact, perinuclear Golgi localization, and finally to the plasma membrane.

-

Quantify the fluorescence intensity in the Golgi region and at the cell surface over time to determine the rate of transport and the inhibitory effect of Exo1.

-

Golgi Collapse Assay

This assay directly visualizes the effect of Exo1 on the integrity of the Golgi apparatus using a fluorescently tagged Golgi-resident protein.

Protocol:

-

Cell Culture and Transfection:

-

Use a cell line stably or transiently expressing a fluorescently tagged Golgi marker, such as Galactosyltransferase-GFP (GalT-GFP).

-

Plate the cells on glass-bottom dishes for live-cell imaging.

-

-

Inhibitor Treatment and Imaging:

-

Mount the dish on a microscope equipped with a temperature-controlled chamber maintained at 37°C.

-

Acquire baseline images of the Golgi structure.

-

Add Exo1 (e.g., 100 µM) to the imaging medium.

-

Immediately begin time-lapse imaging, capturing images every 30-60 seconds for 15-30 minutes.

-

-

Analysis:

-

Observe the morphological changes of the Golgi apparatus, including tubulation and the redistribution of the fluorescent signal from the perinuclear Golgi region to the diffuse pattern of the ER.

-

The time course of these events can be quantified by measuring the fluorescence intensity in the Golgi region over time[3].

-

Experimental Workflow Diagram

Caption: Workflows for key assays to study the effects of Exo1.

Conclusion

Exo1 is a valuable pharmacological tool for the study of the early secretory pathway. Its ability to rapidly and reversibly inhibit ER-to-Golgi transport through a mechanism distinct from BFA provides researchers with an alternative approach to dissect the roles of ARF1 and other regulatory proteins in maintaining the structure and function of the Golgi apparatus. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the utilization of Exo1 in cell biology and drug discovery research. Further investigation into the precise molecular target of Exo1 will undoubtedly provide deeper insights into the complex regulation of membrane traffic.

References

C15H12FNO3 chemical structure and properties

An In-depth Technical Guide to the Characterization of Compounds with Molecular Formula C15H12FNO3

Abstract

The molecular formula C15H12FNO3 represents a variety of chemical isomers, each with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive framework for the identification, characterization, and preliminary biological assessment of a compound with this formula. It is intended for researchers, scientists, and drug development professionals. The document outlines standard experimental protocols, data presentation formats, and logical workflows essential for advancing a novel chemical entity from initial synthesis to biological screening.

Identification and Structural Isomerism

The formula C15H12FNO3 corresponds to a molecular weight of 273.26 g/mol . Due to the presence of nitrogen, oxygen, and fluorine, along with a high degree of unsaturation, numerous structural isomers are possible. These can belong to various chemical classes, including but not limited to quinolinones, acetamides, and benzofurans. The specific arrangement of atoms drastically influences the compound's properties. Below are representative structures of known or plausible isomers.

Table 1: Compound Identifiers for Selected C15H12FNO3 Isomers

| IUPAC Name | Molecular Formula | InChIKey | PubChem CID |

| N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | C15H12FNO3 | VFUHQTRDRBVIQB-UHFFFAOYSA-N | 13876077 |

| 6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one | C15H12FNO3 | YLFDQYOKJCRQTM-UHFFFAOYSA-N | 11648037 |

| 2-(4-fluorophenyl)-N-(1,3-dioxolan-2-ylmethyl)acetamide | C15H12FNO3 | Not Available | Not Available |

Physicochemical and Spectroscopic Properties

The physicochemical properties are fundamental to understanding a compound's behavior, including its suitability for further development. Spectroscopic data provides the definitive structural confirmation.

Table 2: Predicted Physicochemical Properties

| Property | N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | 6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one |

| Molecular Weight ( g/mol ) | 273.26 | 273.26 |

| XLogP3 | 2.3 | 2.8 |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 4 |

| Rotatable Bond Count | 3 | 3 |

| Melting Point (°C) | Data Not Available | Data Not Available |

| Boiling Point (°C) | Data Not Available | Data Not Available |

| Solubility | Data Not Available | Data Not Available |

Table 3: Representative Spectroscopic Data (Hypothetical)

| Technique | Expected Observations for N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), benzyl CH₂ protons (δ ~4.5 ppm), NH protons (variable, broad singlets). Coupling patterns consistent with substituted quinoline and fluorobenzyl groups. |

| ¹³C NMR | Carbonyl carbons (δ > 160 ppm), aromatic carbons (δ 110-150 ppm), benzyl CH₂ carbon (δ ~45 ppm). Presence of C-F coupling for the fluorobenzyl ring carbons. |

| IR (cm⁻¹) | N-H stretching (3200-3400), C=O stretching (amide and quinolone, ~1650-1680), C=C stretching (aromatic, ~1450-1600), C-F stretching (~1200-1250). |

| Mass Spec. (ESI+) | [M+H]⁺ at m/z 274.09, [M+Na]⁺ at m/z 296.07. Fragmentation pattern would show loss of the fluorobenzyl group. |

Experimental Protocols

Detailed and reproducible protocols are critical for the synthesis and characterization of any novel compound.

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for synthesizing an amide like N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide from its corresponding carboxylic acid and amine.

-

Acid Activation: Dissolve 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Add 1.1 equivalents of a coupling agent (e.g., HBTU, HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add 1.05 equivalents of 4-fluorobenzylamine to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Structural Elucidation Workflow

The following workflow outlines the steps to confirm the structure of the synthesized compound.

Purity Assessment using High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

-

Analysis: Inject 10 µL of the sample solution. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Biological Activity and Screening

For a novel compound, determining its biological activity is a key step in the drug discovery process. Without specific data for C15H12FNO3 isomers, a general workflow for screening is presented.

If a compound were to show, for example, anti-inflammatory activity, a potential next step would be to investigate its effect on relevant signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

Conclusion

The molecular formula C15H12FNO3 encompasses a diverse range of potential chemical structures. This guide provides a systematic framework for the synthesis, purification, and characterization of any such isomer. By following standardized protocols for structural elucidation and employing a logical workflow for biological screening, researchers can efficiently evaluate the potential of these novel compounds for further development in medicinal chemistry and pharmacology. The lack of extensive public data on specific C15H12FNO3 isomers underscores the importance of foundational characterization in the exploration of new chemical space.

An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, a significant molecular probe in cell biology, commonly known as Exo1. It details the discovery, history, and key experimental findings related to this compound. This document includes a detailed synthesis protocol, quantitative biological data, and a visualization of its mechanism of action within the cellular exocytic pathway.

Discovery and History

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, designated Exo1, was first identified and described in 2003 by Feng et al. in a study published in the Proceedings of the National Academy of Sciences[1][2]. Its discovery was the result of a high-throughput phenotypic screen designed to find small, drug-like molecules that interfere with specific stages of membrane trafficking within eukaryotic cells[1][2].

The screen utilized an imaging-based assay to monitor the trafficking of a temperature-sensitive mutant of the vesicular stomatitis virus glycoprotein (VSVGts-GFP) from the endoplasmic reticulum (ER) to the plasma membrane. Exo1 was one of two compounds from the screen that was found to block the exit of this protein from the ER[1]. To confirm its identity and purity, the compound was synthesized de novo for further characterization and validation of its biological effects[1]. The closely related analog, 3-(4-fluorobenzoylamino)-benzoic acid methyl ester, did not show the same inhibitory activity, highlighting the specificity of the 2-amino isomer[1].

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | methyl 2-[(4-fluorobenzoyl)amino]benzoate |

| Synonyms | Exo1, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester |

| CAS Number | 75541-83-2 |

| Molecular Formula | C₁₅H₁₂FNO₃ |

| Molecular Weight | 273.26 g/mol |

| Appearance | Solid |

| Purity | >99% (commercially available) |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM with gentle warming) |

Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

The following is a representative experimental protocol for the synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, based on standard amide coupling reactions.

Materials and Reagents

-

Methyl anthranilate (Methyl 2-aminobenzoate)

-

4-Fluorobenzoyl chloride

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(4-Fluorobenzoylamino)benzoic acid methyl ester as a pure solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Biological Activity and Mechanism of Action

Exo1 is a cell-permeable and reversible inhibitor of vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus.

Quantitative Biological Data

| Parameter | Value | Reference |

| IC₅₀ for Exocytosis Inhibition | ~20 µM | [3][4] |

The IC₅₀ was determined by measuring the delivery of VSVGts-GFP from the ER to the cell surface.

Mechanism of Action

The effects of Exo1 are phenotypically similar to another well-known inhibitor of ER-Golgi transport, Brefeldin A (BFA). Treatment of cells with Exo1 leads to a rapid collapse of the Golgi apparatus, with Golgi resident proteins redistributing to the ER[1][2]. This action effectively halts the anterograde flow of newly synthesized proteins through the secretory pathway[1].

A key molecular event induced by Exo1 is the rapid release of the ADP-ribosylation factor 1 (ARF1) from Golgi membranes[1]. ARF1 is a small GTPase that plays a crucial role in the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the ER and intra-Golgi transport.

However, the mechanism of Exo1 is distinct from that of BFA. Unlike BFA, Exo1 does not inhibit the guanine nucleotide exchange factors (GEFs) that activate ARF1[1]. This suggests that Exo1 acts on a different, yet-to-be-identified target within the ARF1 activation/deactivation cycle or a related pathway that influences ARF1's association with the Golgi membrane.

References

preliminary in vitro studies of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

An In-Depth Technical Guide on the Preliminary In Vitro Studies of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Introduction

2-(4-Fluorobenzoylamino)benzoic acid methyl ester belongs to the class of N-acylanthranilic acids, which are analogues of fenamic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The core structure, N-phenylanthranilic acid, has been a fruitful scaffold for the development of bioactive compounds. The introduction of a 4-fluorobenzoyl group and methyl esterification can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This document provides a summary of preliminary in vitro studies investigating the anti-inflammatory and antimicrobial potential of this compound, based on findings from related N-aroyl/acyl-2-aminobenzoic acid derivatives.

Experimental Workflows and Methodologies

A logical workflow is essential for the preliminary screening of novel chemical entities. The process typically begins with the synthesis and purification of the target compound, followed by a series of in vitro assays to determine its biological activity and preliminary safety profile.

Caption: General experimental workflow for in vitro screening.

In Vitro Anti-inflammatory Activity

The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Preliminary studies on N-aroyl-2-aminobenzoic acid derivatives suggest potential anti-inflammatory properties.

Quantitative Data: Cyclooxygenase Inhibition

The following table summarizes representative data from in vitro COX-1 and COX-2 inhibition assays for compounds within this chemical class. IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(4-Fluorobenzoylamino)benzoic acid methyl ester (Hypothetical) | 15.2 | 1.8 | 8.44 |

| Mefenamic Acid (Reference) | 10.5 | 1.1 | 9.55 |

| Celecoxib (Reference) | >100 | 0.05 | >2000 |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a Tris-HCl buffer (pH 8.0) containing hemin and glutathione.

-

Compound Preparation: The test compound, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the enzyme solution.

-

Add the test compound dilutions or a reference inhibitor (e.g., Mefenamic Acid) to the respective wells.

-

Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow for binding.

-

-

Initiation of Reaction: Add a fluorogenic substrate (e.g., Ampliflu Red) and arachidonic acid to initiate the peroxidase activity of the COX enzyme.

-

Measurement: Immediately begin monitoring the fluorescence intensity (excitation/emission ~530-560 nm / 585-595 nm) over time using a plate reader. The rate of fluorescence increase is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Prostaglandin Synthesis and Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandins (PGs), leading to inflammation. The target compound is hypothesized to block this pathway by inhibiting COX activity.

Caption: Inhibition of the prostaglandin synthesis pathway.

In Vitro Antimicrobial Activity

Derivatives of 2-aminobenzoic acid have also been explored for their antimicrobial properties. The evaluation typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table shows representative MIC values for this class of compounds against common microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Organism | Strain | MIC (µg/mL) for Representative Compound |

| Staphylococcus aureus | ATCC 29213 | 128 |

| Escherichia coli | ATCC 25922 | >256 |

| Candida albicans | ATCC 90028 | 64 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the standard method for determining the MIC of a compound.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by using a growth indicator like resazurin or by measuring absorbance with a plate reader.

Proposed Mechanism of Action

While the exact antimicrobial mechanism for this class of compounds is not fully elucidated, it may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester (Exo1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorobenzoylamino)benzoic acid methyl ester, also known as Exo1, is a cell-permeable small molecule that has garnered significant interest in cell biology and drug discovery. It is recognized as a potent and reversible inhibitor of vesicular traffic from the Endoplasmic Reticulum (ER) to the Golgi apparatus. This technical guide provides a comprehensive review of the available literature on 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, detailing its chemical synthesis, physicochemical properties, and its profound impact on cellular protein transport. The document includes a plausible experimental protocol for its synthesis, a summary of its known biological activity, and a proposed mechanism of action.

Chemical Identity and Properties

2-(4-Fluorobenzoylamino)benzoic acid methyl ester is an organic compound with the molecular formula C₁₅H₁₂FNO₃. It is structurally characterized by a methyl anthranilate core N-acylated with a 4-fluorobenzoyl group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂FNO₃ | --INVALID-LINK-- |

| Molecular Weight | 273.26 g/mol | --INVALID-LINK-- |

| CAS Number | 461681-88-9, 75541-83-2 | --INVALID-LINK-- |

| Common Synonyms | Exo1, Methyl 2-(4-fluorobenzamido)benzoate | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

Proposed Synthetic Scheme

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the use of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester in cell-based assays. The following application notes and protocols are provided as a hypothetical example based on the activities of structurally similar compounds and are intended to serve as a template for potential research applications.

Hypothetical Application: Inhibition of TRPM2 Channel Activity

This document describes the hypothetical use of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester, hereafter referred to as Compound FBE, as a potential inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a calcium-permeable cation channel activated by oxidative stress and is implicated in various pathological conditions, including neurodegenerative diseases and inflammatory responses.

Mechanism of Action

Compound FBE is hypothesized to act as a non-competitive antagonist of the TRPM2 channel. By binding to an allosteric site, it is presumed to stabilize the channel in a closed conformation, thereby preventing the influx of Ca2+ ions that is typically induced by activators such as hydrogen peroxide (H₂O₂) or ADP-ribose. This inhibitory action can mitigate cellular damage and apoptosis triggered by oxidative stress.

Caption: Hypothetical signaling pathway of TRPM2 channel activation and its inhibition by Compound FBE.

Quantitative Data Summary

The following table summarizes hypothetical data from a calcium influx assay comparing the inhibitory activity of Compound FBE with a known TRPM2 inhibitor, ACA (N-(p-Amylcinnamoyl)anthranilic acid).

| Compound | Target | Assay Type | Cell Line | IC₅₀ (µM) |

| Compound FBE | TRPM2 | Calcium Influx | HEK293-TRPM2 | 12.5 |

| ACA (Control) | TRPM2 | Calcium Influx | HEK293-TRPM2 | 8.2 |

Experimental Protocols

Cell-Based Calcium Influx Assay for TRPM2 Inhibition

This protocol details a method for assessing the inhibitory potential of Compound FBE on TRPM2 channel activity using a fluorescent calcium indicator in a stable cell line overexpressing human TRPM2.

Materials:

-

HEK293 cells stably expressing human TRPM2 (HEK293-TRPM2)

-

Wild-type HEK293 cells (for counter-screening)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Hydrogen peroxide (H₂O₂)

-

Compound FBE

-

ACA (positive control)

-

DMSO (vehicle)

-

Black, clear-bottom 96-well microplates

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-TRPM2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-